Array ( [bid] => 12631875 )
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy- is a heterocyclic organic compound with the molecular formula C₈H₆N₂O₃ and a molar mass of approximately 178.14 g/mol. This compound features a pyrrolopyridine structure, which is characterized by a fused pyrrole and pyridine ring system. The presence of a carboxylic acid group and a hydroxyl group at the 2 and 4 positions, respectively, enhances its chemical reactivity and biological activity. The compound is recognized for its potential as a bioactive molecule, particularly in medicinal chemistry targeting various biological pathways.
These reactions make it a versatile intermediate in organic synthesis.
Research indicates that 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy- exhibits significant biological activities. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, derivatives of this compound have shown IC₅₀ values against FGFR1–4 in the nanomolar range, indicating strong inhibitory effects on cell proliferation and migration in breast cancer models . Additionally, its structural features suggest potential antioxidant properties due to the presence of hydroxyl groups.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy- typically involves multi-step organic reactions:
These methods allow for the modification of the compound to enhance its biological activity or improve its pharmacokinetic properties.
The primary applications of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy- are in medicinal chemistry and drug development:
Interaction studies have demonstrated that 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy- effectively inhibits FGFR-mediated signaling pathways. In vitro studies have shown that this compound can significantly reduce cell proliferation in cancer cell lines and induce apoptosis . Furthermore, it has been observed to inhibit migration and invasion in breast cancer models, highlighting its potential therapeutic benefits in oncology.
Several compounds share structural similarities with 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 800401-84-7 | 0.89 |
| 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | 1016241-64-7 | 0.89 |
| 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | 479553-01-0 | 0.80 |
| 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 933717-06-7 | 0.80 |
| Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 394223-02-0 | 0.93 |
These compounds are structurally related but differ in their substituents and biological activities. For instance, while some may retain FGFR inhibitory activity similar to that of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, others may exhibit different pharmacological profiles or target different receptors.